molecular formula C10H17N3O2S B3838543 1-methyl-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate

1-methyl-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate

Cat. No. B3838543
M. Wt: 243.33 g/mol
InChI Key: WYVLFFWCDPLASD-UHFFFAOYSA-N
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Description

The compound “1-methyl-2,5-dioxo-3-pyrrolidinyl N,N’-diethylimidothiocarbamate” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products due to its versatile reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction. The specifics of the synthesis would depend on the exact structure and functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidinone ring is a five-membered ring with one nitrogen and one carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring could be involved in various reactions, such as nucleophilic addition or condensation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific information on the compound, it’s difficult to predict its mechanism of action. If it’s a pharmaceutical, its activity would depend on its ability to interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include research into its possible uses in pharmaceuticals or materials science .

properties

IUPAC Name

(1-methyl-2,5-dioxopyrrolidin-3-yl) N,N'-diethylcarbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-11-10(12-5-2)16-7-6-8(14)13(3)9(7)15/h7H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLFFWCDPLASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)SC1CC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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